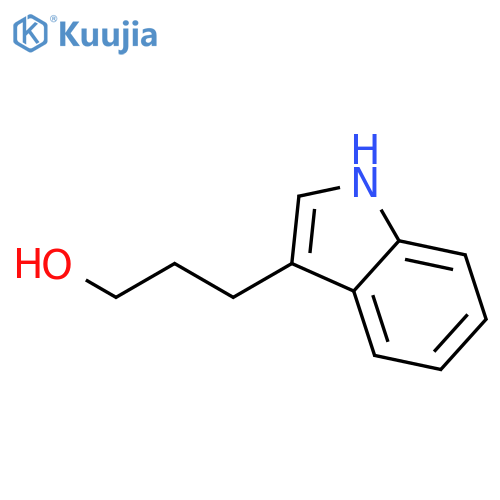

Cas no 3569-21-9 (3-(1H-indol-3-yl)propan-1-ol)

3-(1H-indol-3-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-(1H-Indol-3-yl)propan-1-ol

- 3-(1H-Indol-3-yl)-propan-1-ol

- 3-Indolepropanol

- 3-(1H-Indol-3-yl)propanol

- INDOLE-3-PROPANOL

- 1H-indole-3-proanol 3-Indolepropanol Homotryptophol

- 1H-Indole-3-propanol

- 3-(3-Hydroxypropyl)-1H-indole

- 3-(3-Hydroxypropyl)indole

- Holmotryptophol

- Homotryptophol

- 1H-indole-3-proanol

- LYPSVQXMCZIRGP-UHFFFAOYSA-N

- 3-indol-3-ylpropan-1-ol

- 3-(3-indolyl)-1-propanol

- SBB079080

- 3-(1H-Indol-3-yl)-1-propanol #

- 3-(3-Hydroxypropyl)-

- H0680

- NS00029899

- A15521

- I-3940

- EINECS 222-667-9

- CHEMBL2229710

- AKOS005255333

- DTXSID20189200

- SCHEMBL734588

- 3569-21-9

- FT-0600828

- EN300-110464

- 3-(3-Hydroxypropyl)-1H-indole, 97%

- MFCD00013437

- CS-0308175

- AS-59455

- SB36807

- DB-005732

- 3-(1H-indol-3-yl)propan-1-ol

-

- MDL: MFCD00013437

- インチ: 1S/C11H13NO/c13-7-3-4-9-8-12-11-6-2-1-5-10(9)11/h1-2,5-6,8,12-13H,3-4,7H2

- InChIKey: LYPSVQXMCZIRGP-UHFFFAOYSA-N

- ほほえんだ: O([H])C([H])([H])C([H])([H])C([H])([H])C1=C([H])N([H])C2=C([H])C([H])=C([H])C([H])=C12

計算された属性

- せいみつぶんしりょう: 175.10000

- どういたいしつりょう: 175.1

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 36

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.147 g/mL at 25 °C

- ゆうかいてん: No data available

- ふってん: 200°C/2mmHg(lit.)

- フラッシュポイント: 華氏温度:>230°f

摂氏度:>110°c - 屈折率: n20/D 1.605

- PSA: 36.02000

- LogP: 2.09280

- じょうきあつ: 0.0±0.8 mmHg at 25°C

- ようかいせい: 未確定

3-(1H-indol-3-yl)propan-1-ol セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分間丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 1086医療アドバイス/看護を求める

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: S24/25

-

危険物標識:

- ちょぞうじょうけん:2-8°C

3-(1H-indol-3-yl)propan-1-ol 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-(1H-indol-3-yl)propan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM110947-5g |

3-(1H-indol-3-yl)propan-1-ol |

3569-21-9 | 95%+ | 5g |

$*** | 2023-03-30 | |

| Enamine | EN300-110464-0.1g |

3-(1H-indol-3-yl)propan-1-ol |

3569-21-9 | 85% | 0.1g |

$37.0 | 2023-10-27 | |

| Enamine | EN300-110464-1.0g |

3-(1H-indol-3-yl)propan-1-ol |

3569-21-9 | 85% | 1g |

$106.0 | 2023-06-10 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 740691-1G |

3-(3-Hydroxypropyl)-1<I>H</I>-indole |

3569-21-9 | 1g |

¥1061.6 | 2023-11-25 | ||

| Enamine | EN300-110464-0.5g |

3-(1H-indol-3-yl)propan-1-ol |

3569-21-9 | 85% | 0.5g |

$83.0 | 2023-10-27 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT3471-250MG |

3-(1H-indol-3-yl)propan-1-ol |

3569-21-9 | 95% | 250MG |

¥ 237.00 | 2023-04-13 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H0680-5g |

3-(1H-indol-3-yl)propan-1-ol |

3569-21-9 | 95.0%(GC) | 5g |

¥3210.0 | 2022-05-30 | |

| Alichem | A199010055-5g |

3-(1H-Indol-3-yl)propan-1-ol |

3569-21-9 | 95% | 5g |

$603.84 | 2023-09-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H0680-1g |

3-(1H-indol-3-yl)propan-1-ol |

3569-21-9 | 95.0%(GC) | 1g |

¥960.0 | 2022-05-30 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H0680-5g |

3-(1H-indol-3-yl)propan-1-ol |

3569-21-9 | 95.0%(GC) | 5g |

¥3210.0 | 2023-09-02 |

3-(1H-indol-3-yl)propan-1-ol 関連文献

-

Si-Kai Chen,Ju-Song Yang,Kun-Long Dai,Fu-Min Zhang,Xiao-Ming Zhang,Yong-Qiang Tu Chem. Commun. 2020 56 121

-

2. Cyclopenta[b]indoles. Part 1. Synthesis of cyclopenta[b]indoles by formal [3 + 2] addition of indolylmethyl cations to alkenesCarrie-Ann Harrison,Ralf Leineweber,Christopher J. Moody,Jonathan M. J. Williams J. Chem. Soc. Perkin Trans. 1 1995 1127

-

Zhiqiang Pan,Yuchang Liu,Fengchi Hu,Qinglong Liu,Wenbin Shang,Chengfeng Xia Chem. Commun. 2020 56 4930

-

Guang-Yi Zhang,Yi Peng,Jing Xue,Yan-Hui Fan,Qing-Hai Deng Org. Chem. Front. 2019 6 3934

-

Magnus W. Walter Nat. Prod. Rep. 2002 19 278

-

Yang Luo,Xue Zhong,Jiang-Kun Huang,Ling He Org. Biomol. Chem. 2021 19 2692

-

Pauline Petiot,Julien Dansereau,Martin Hébert,Imene Khene,Tabinda Ahmad,Samira Samaali,Maxime Leroy,Francis Pinsonneault,Claude Y. Legault,Alexandre Gagnon Org. Biomol. Chem. 2015 13 1322

-

8. Synthesis of 3,4-bridged indoles by photocyclisation reactions. Part 2. Photocyclisation of halogenoacetyl tryptophol derivatives and α-chloro indol-3-ylalkanoate estersAnthony L. Beck,Mark Mascal,Christopher J. Moody,William J. Coates J. Chem. Soc. Perkin Trans. 1 1992 813

3-(1H-indol-3-yl)propan-1-olに関する追加情報

Comprehensive Overview of 3-(1H-indol-3-yl)propan-1-ol (CAS No. 3569-21-9)

3-(1H-indol-3-yl)propan-1-ol, also known by its CAS number 3569-21-9, is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include an indole ring and a hydroxyl group attached to a propyl chain. These structural elements contribute to its diverse biological activities and potential therapeutic applications.

The chemical structure of 3-(1H-indol-3-yl)propan-1-ol is represented by the formula C10H13NO. The indole moiety, a key component of many biologically active molecules, is known for its involvement in various physiological processes, including neurotransmission and cell signaling. The hydroxyl group, on the other hand, can participate in hydrogen bonding and other intermolecular interactions, enhancing the compound's solubility and reactivity.

Recent studies have highlighted the potential of 3-(1H-indol-3-yl)propan-1-ol in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. In vitro experiments have demonstrated that it can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for the treatment of inflammatory diseases.

In addition to its anti-inflammatory effects, 3-(1H-indol-3-yl)propan-1-ol has also been investigated for its neuroprotective properties. A study published in the Journal of Neurochemistry found that this compound can protect neurons from oxidative stress and apoptosis induced by various neurotoxic agents. This neuroprotective activity is attributed to its ability to modulate intracellular signaling pathways involved in cell survival and death.

The pharmacokinetic properties of 3-(1H-indol-3-yl)propan-1-ol have also been studied extensively. Research has shown that it has good oral bioavailability and a favorable pharmacokinetic profile, which are essential characteristics for a potential drug candidate. The compound is rapidly absorbed from the gastrointestinal tract and distributed to various tissues, with a moderate half-life that allows for sustained therapeutic effects.

Clinical trials are currently underway to evaluate the safety and efficacy of 3-(1H-indol-3-yl)propan-1-ol in humans. Preliminary results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed. These findings are encouraging and suggest that further clinical development is warranted.

Beyond its therapeutic applications, 3-(1H-indol-3-yl)propan-1-ol has also found use as a research tool in biochemical and pharmacological studies. Its ability to interact with specific receptors and enzymes makes it valuable for probing cellular signaling pathways and elucidating the mechanisms underlying various biological processes.

In conclusion, 3-(1H-indol-3-yl)propan-1-ol (CAS No. 3569-21-9) is a multifaceted compound with a wide range of potential applications in medicine and research. Its unique chemical structure confers it with diverse biological activities, including anti-inflammatory and neuroprotective effects. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, positioning it as a promising candidate for further development in the pharmaceutical industry.

3569-21-9 (3-(1H-indol-3-yl)propan-1-ol) 関連製品

- 526-55-6(2-(1H-indol-3-yl)ethan-1-ol)

- 97399-95-6(Paniculidine C)

- 941972-73-2(N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide)

- 2171928-64-4(4-{3-chloro-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-hydroxybutanoic acid)

- 312266-56-1(2-Amino-4-(3,4-dimethoxy-phenyl)-7-hydroxy-4H-chromene-3-carbonitrile)

- 1806859-04-0(Methyl 5-cyano-3-(difluoromethyl)-4-iodopyridine-2-carboxylate)

- 2137911-62-5(3-Butyn-1-one, 1-(3-amino-6-azabicyclo[3.2.1]oct-6-yl)-)

- 1361734-27-1(Methyl 3-(aminomethyl)-6-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 1806318-29-5(Ethyl 3-cyano-5-mercapto-2-methylbenzoate)

- 866843-10-9(8-3-(benzenesulfonyl)quinolin-4-yl-1,4-dioxa-8-azaspiro4.5decane)